![molecular formula C24H25N3O3 B4731344 3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4731344.png)
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Descripción general
Descripción
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a unique combination of bicyclic and aromatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action for 3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core structure and are used in similar applications.
Naphthalen-2-yl derivatives: Compounds with naphthalene rings that exhibit similar aromatic properties.
Uniqueness
What sets 3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid apart is its combination of a bicyclic core with an aromatic naphthalene ring and a pyrazole moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
3-[[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-23(21-16-8-10-17(11-9-16)22(21)24(29)30)26-19-12-25-27(14-19)13-18-6-3-5-15-4-1-2-7-20(15)18/h1-7,12,14,16-17,21-22H,8-11,13H2,(H,26,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYICEYDXNCJDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CN(N=C3)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


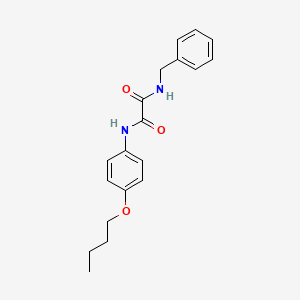
![2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4731285.png)
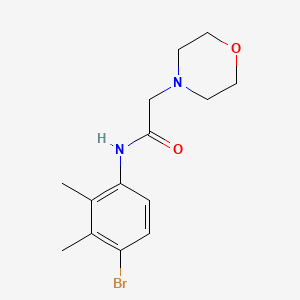
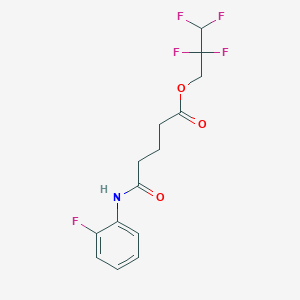

![3-[(2-thienylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4731308.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-5-bromopyridine-3-carboxamide](/img/structure/B4731311.png)
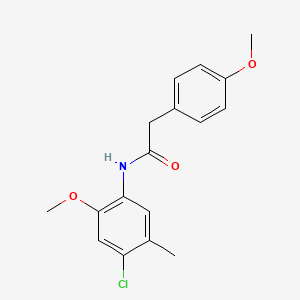

![3-(4-morpholinylmethyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4731331.png)
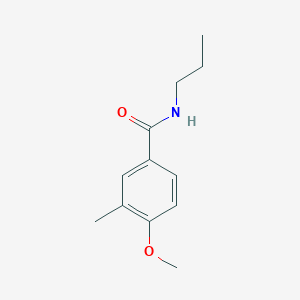
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4731342.png)
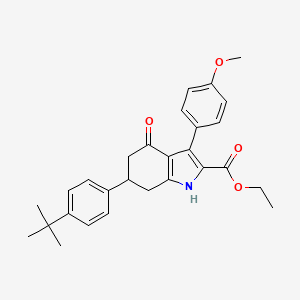
![5-[4-(benzyloxy)benzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4731355.png)
